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1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-

Cat. No.: B3058348
CAS No.: 89044-48-4
M. Wt: 160.21 g/mol
InChI Key: FFLDXLWVAGFFMF-UHFFFAOYSA-N
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Description

Overview of the Indanone Scaffold in Organic Chemistry

The indanone scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This designation refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as versatile starting points for drug discovery. researchgate.net The rigid conformation of the indanone core provides a well-defined orientation for appended functional groups, facilitating specific interactions with biological macromolecules.

Indanone derivatives are found in a number of natural products and have been integral to the synthesis of numerous pharmaceutical agents. nih.govnih.gov One of the most prominent examples is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a substituted indanone moiety. researchgate.netnih.gov Beyond medicinal applications, the indanone framework is a crucial intermediate in the synthesis of fine chemicals, agrochemicals, and materials with specific electronic or photophysical properties. nbinno.comguidechem.comnbinno.com The reactivity of the ketone and the adjacent alpha-carbon, as well as the aromatic ring, allows for a wide range of chemical transformations, making it a valuable building block for more complex molecules. nbinno.comrsc.org

The synthesis of the indanone core itself can be achieved through various methods, most notably intramolecular Friedel–Crafts acylation of 3-arylpropanoic acids and Nazarov cyclization. beilstein-journals.org These and other synthetic strategies provide chemists with robust tools to construct a diverse library of substituted indanones for further investigation. beilstein-journals.org

Structural Characteristics and Stereochemical Considerations of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-

1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- (CAS Number: 89044-48-4) is a specific derivative of the indanone scaffold. nih.gov Its structure is defined by the core indanone framework with two methyl group substituents: one on the aromatic ring at position 5, and another on the cyclopentanone (B42830) ring at position 2.

The key structural features of this molecule are presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O nih.gov
Molecular Weight 160.21 g/mol nih.gov
IUPAC Name 2,5-dimethyl-2,3-dihydroinden-1-one nih.gov

The presence of a methyl group at the C-2 position introduces a chiral center into the molecule. Consequently, 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- can exist as a pair of enantiomers: (R)-2,5-dimethyl-2,3-dihydro-1H-inden-1-one and (S)-2,5-dimethyl-2,3-dihydro-1H-inden-1-one. The stereochemistry at this position is a critical consideration in its synthesis and potential biological applications, as different enantiomers often exhibit distinct biological activities. The absolute configuration of such chiral centers is typically determined using techniques like X-ray crystallography or through the use of chiral derivatizing agents in conjunction with NMR spectroscopy. While specific experimental data on the stereochemistry of this exact compound is not widely published, the principles of asymmetric synthesis and chiral resolution are routinely applied to this class of molecules to isolate specific stereoisomers. rsc.org

The substitution pattern—a methyl group on the electron-rich aromatic ring and another adjacent to the carbonyl group—influences the molecule's electronic properties and reactivity. The 5-methyl group has a mild electron-donating effect on the aromatic system, while the 2-methyl group can influence the enolization of the ketone and the stereochemical outcome of reactions at the alpha-carbon.

Research Trajectories and Academic Importance of Substituted Indenones

Research involving substituted indenones is a dynamic and expanding area of organic chemistry. The academic importance of these compounds stems from their utility as synthetic intermediates and their potential as biologically active agents. rsc.orgbeilstein-journals.org Current research trajectories can be broadly categorized into the development of novel synthetic methodologies and the exploration of their applications.

In the realm of synthesis, significant effort is dedicated to creating more efficient, selective, and sustainable methods for constructing the indanone scaffold and its derivatives. organic-chemistry.orgbohrium.com This includes the use of transition-metal-catalyzed reactions, such as palladium-catalyzed annulations, which allow for the rapid assembly of complex indenones from simple precursors. bohrium.comresearchgate.net There is also a focus on asymmetric synthesis to control the stereochemistry of substituted indanones, which is crucial for developing enantiomerically pure pharmaceutical agents.

From an applications perspective, substituted indanones are continuously being explored for new therapeutic uses. Research has demonstrated their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netacs.orgnih.gov For instance, arylidene indanones, which are derivatives synthesized from 1-indanones, have been investigated as tubulin depolymerizing agents for cancer therapy and as inhibitors of enzymes relevant to Alzheimer's disease. rsc.orgresearchgate.netrsc.org The ability to readily modify the substitution pattern on both the aromatic and cyclopentanone rings allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR). rsc.org This makes the substituted indenone scaffold a fertile ground for the generation of new lead compounds in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B3058348 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- CAS No. 89044-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-3-4-10-9(5-7)6-8(2)11(10)12/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLDXLWVAGFFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625738
Record name 2,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89044-48-4
Record name 2,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of the 1h Inden 1 One, 2,3 Dihydro 2,5 Dimethyl Scaffold

Fundamental Reaction Pathways of Dihydroindenones

Oxidation Reactions and Derived Products

The oxidation of ketones, such as 2,5-dimethyl-1-indanone, is a process that typically requires strong oxidizing agents and involves the cleavage of carbon-carbon bonds adjacent to the carbonyl group. doubtnut.comvedantu.cominfinitylearn.com This reaction is less facile than the oxidation of aldehydes. For an unsymmetrical ketone like 2,5-dimethyl-1-indanone, cleavage can occur on either side of the carbonyl group, leading to a mixture of carboxylic acid products. infinitylearn.com

The oxidation process breaks the five-membered ring, resulting in the formation of dicarboxylic acids or other smaller carboxylic acid fragments, depending on the specific bond that is cleaved. doubtnut.comvedantu.com

Table 1: Potential Oxidation Products of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-

Cleavage SiteResulting Products
Bond between C1 and C2A dicarboxylic acid resulting from the opening of the cyclopentanone (B42830) ring.
Bond between C1 and C7aA mixture of carboxylic acids derived from the fragmentation of the scaffold. infinitylearn.com

Note: The precise product distribution depends on the specific reaction conditions and the oxidizing agent used.

Reduction Reactions and Corresponding Alcohol Formation

The carbonyl group of 2,5-dimethyl-1-indanone is readily susceptible to reduction to form the corresponding secondary alcohol, 2,3-dihydro-2,5-dimethyl-1H-inden-1-ol. This transformation is a fundamental reaction in organic chemistry, typically achieved using various reducing agents.

Commonly employed reagents for this purpose include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govgoogle.com For instance, isobutyrophenone, a structural precursor to a related indanone, can be reduced to its carbinol form using sodium borohydride in ethanol. google.com Asymmetric reduction methods, utilizing catalysts like the Corey-Bakshi-Shibata (CBS) catalyst, can be employed to produce specific stereoisomers (enantiomers) of the resulting alcohol with high selectivity. whiterose.ac.uk

Table 2: Reagents for the Reduction of 2,5-dimethyl-1-indanone

ReagentProductNotes
Sodium Borohydride (NaBH₄)2,3-dihydro-2,5-dimethyl-1H-inden-1-olA common and mild reducing agent for ketones. google.com
Lithium Aluminum Hydride (LiAlH₄)2,3-dihydro-2,5-dimethyl-1H-inden-1-olA more powerful reducing agent than NaBH₄. nih.gov
CBS Catalyst / BH₃·THF(R)- or (S)-2,3-dihydro-2,5-dimethyl-1H-inden-1-olAllows for enantioselective synthesis of the alcohol. whiterose.ac.uk

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of the indanone scaffold can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The position of the incoming electrophile is directed by the existing substituents on the ring. The bicyclic structure contains two key directing groups:

The Acyl Group (part of the cyclopentanone ring): This group is electron-withdrawing and acts as a deactivator and a meta-director relative to its point of attachment.

The 5-Methyl Group: This alkyl group is electron-donating and serves as an activator and an ortho, para-director.

The outcome of an electrophilic substitution reaction is determined by the combined influence of these groups. The activating effect of the methyl group and the deactivating effect of the acyl group will direct the incoming electrophile to specific positions on the aromatic ring. Ring closure reactions to form indanones often proceed at the position para to an activating group like a methoxy (B1213986) or methyl group. researchgate.net

Nucleophilic Addition to the Carbonyl Group

The carbonyl group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electron-deficient (electrophilic) and the oxygen atom is electron-rich. masterorganicchemistry.comlibretexts.org This polarity makes the carbonyl carbon a prime target for attack by nucleophiles. masterorganicchemistry.com In a nucleophilic addition reaction, the nucleophile forms a new bond with the carbonyl carbon, causing the pi bond of the C=O group to break and the electrons to move to the oxygen atom. libretexts.org

This process changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), resulting in a tetrahedral alkoxide intermediate. masterorganicchemistry.com This intermediate is then typically protonated to yield the final alcohol product. This fundamental reaction can be reversible or irreversible depending on the nature of the nucleophile. masterorganicchemistry.com It is the foundational mechanism for reactions with Grignard reagents, organolithium reagents, and cyanides, leading to a wide range of derivatives. academie-sciences.fr

Advanced Derivatization Strategies and Analogue Synthesis

Beyond fundamental reactions, the 2,5-dimethyl-1-indanone scaffold is a valuable starting material for synthesizing more complex molecules, particularly through reactions that engage the α-carbon of the ketone.

Synthesis of Arylidene Indanone Derivatives via Condensation

A significant derivatization strategy for 1-indanones is the Claisen-Schmidt condensation, a type of crossed-aldol condensation. wikipedia.orgnih.gov This reaction occurs between an enolizable ketone, such as 2,5-dimethyl-1-indanone, and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org The reaction is typically catalyzed by a base (e.g., NaOH, KOH) or an acid. scirp.orgresearchgate.net

The process begins with the base abstracting an α-proton from the indanone (at the C2 position) to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent intermediate undergoes dehydration (loss of a water molecule) to yield a thermodynamically stable α,β-unsaturated ketone, known as an arylidene indanone or a benzylidene-indenone. usm.mytaylorandfrancis.com These derivatives are often colored and have applications in various fields of chemical research. rsc.orgkbhgroup.in

Table 3: Examples of Claisen-Schmidt Condensation with Indanones

Ketone ReactantAldehyde ReactantCatalyst/SolventProduct Type
1-Indanone (B140024)Benzaldehyde derivativesNaOH / Ethanol2-Arylidene-1-indanone researchgate.netusm.my
1-IndanoneHeteroaromatic aldehydesKOH / Methanol2-Heteroarylidene-1-indanone kbhgroup.in
CycloalkanonesAromatic aldehydesSolid NaOH / Solvent-freeα,α'-bis(benzylidene)cycloalkanone nih.gov

Formation of Spiro-Fused Ring Systems

The indanone framework, including derivatives like 2,3-dihydro-2,5-dimethyl-1H-inden-1-one, is a valuable precursor for constructing spirocyclic systems, where two rings share a single carbon atom. nih.govscispace.com These structures are of significant interest in medicinal chemistry. Various synthetic strategies have been developed to access these complex architectures, often through multicomponent reactions that allow for the efficient assembly of spiro compounds from simple starting materials. nih.govrsc.org

One common approach involves the reaction of 2-arylidene-1,3-indanediones, which are derivatives of indanone, with various reagents. researchgate.net These α,β-unsaturated carbonyl compounds can act as key components in domino and multicomponent reactions to build diverse spirocyclic scaffolds. For instance, a one-pot, three-component reaction involving an indanone, an aldehyde, and another active methylene (B1212753) compound can lead to the formation of highly functionalized spiro-fused rings under mild conditions. nih.govresearchgate.net Another strategy is the enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones, catalyzed by dinuclear zinc systems, which yields enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives. rsc.org

Additionally, transition-metal-free, chemodiverse cycloaddition reactions have been employed. For example, using allylamines as synthons with indanone-derived azadienes can lead to spiro compounds through a [3 + 2] cycloaddition, yielding spirotetrandrines with high diastereoselectivity. rsc.org The inherent reactivity of the indanone carbonyl group and the adjacent α-protons allows for a range of annulation strategies to create these intricate spiro-fused systems. nih.govscispace.com

Table 1: Selected Strategies for Spiro-Fused Ring Synthesis from Indanone Scaffolds

Reaction Type Key Reactants Catalyst/Conditions Product Type
Multicomponent Reaction 1,1-dicyanomethylene-3-indanone, isatins, malononitrile Amines, Ethanol Spirooxindole-fused indenopyridine
Michael/Transesterification α-hydroxy indanones, ortho-ester chalcones Dinuclear zinc catalysts Spiro[indanone-2,3′-isochromane-1-one]
[3+2] Cycloaddition Indanone-derived azadienes, allylamines Base-catalyzed Spirobenzofurans, Spirotetrandrines

Heterocyclic Ring Annulation and Functionalization (e.g., Pyrazolyl Derivatives)

The annulation of heterocyclic rings onto the 1H-Inden-1-one scaffold is a prominent strategy for creating novel compounds with potential pharmacological applications. chemmethod.comnih.gov Pyrazole (B372694) derivatives, in particular, are a well-studied class due to their prevalence in various bioactive molecules. nih.gov

The synthesis of pyrazolyl-dihydro-1H-inden-1-one derivatives is often achieved through condensation reactions. A common method involves the reaction of a 1,3-dicarbonyl compound, such as the indanone scaffold, with a hydrazine (B178648) derivative. nih.gov For example, a series of novel 2-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl) methylene)-2,3-dihydro-1H-inden-1-one derivatives were synthesized using a base-catalyzed condensation between the appropriate pyrazole-4-carbaldehyde and 2,3-dihydro-1H-inden-1-one. chemmethod.com This reaction typically proceeds via an initial aldol (B89426) addition followed by dehydration to form the α,β-unsaturated ketone linkage between the indanone and pyrazole rings.

The reaction conditions can be optimized for efficiency and environmental sustainability by using green catalysts and solvents, such as bleaching earth clay and PEG-400. chemmethod.com The resulting pyrazolyl-indenone compounds have been shown to possess antimicrobial activities. chemmethod.com

Table 2: Synthesis of Pyrazolyl-Dihydro-1H-inden-1-one Derivatives

Indenone Precursor Pyrazole Reagent Catalyst/Solvent Resulting Derivative Reference
2,3-dihydro-1H-inden-1-one 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Bleaching earth clay / PEG-400 (E)-2-((1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one chemmethod.com
2,3-dihydro-1H-inden-1-one 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Bleaching earth clay / PEG-400 (E)-2-((1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one chemmethod.com

Stereoselective Transformations and Chiral Auxiliary Applications

Controlling the stereochemistry of reactions involving the 1H-Inden-1-one scaffold is crucial for synthesizing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. wikipedia.org Stereoselective transformations are reactions that preferentially form one stereoisomer over another. masterorganicchemistry.com This can be achieved by using chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org

For ketones like 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-, stereoselective reactions often target the carbon atom alpha to the carbonyl group or the carbonyl group itself. Asymmetric reductions of the carbonyl group, for example, can produce chiral indanols with high enantioselectivity. whiterose.ac.uk This is often accomplished using chiral catalysts, such as Corey-Bakshi-Shibata (CBS) catalysts. whiterose.ac.uk

Chiral auxiliaries, such as Evans oxazolidinones, can be attached to the indanone scaffold to direct alkylation or aldol reactions at the α-position with high diastereoselectivity. wikipedia.org An indene-based thiazolidinethione has also been developed as an effective chiral auxiliary for aldol reactions, demonstrating excellent yield and high diastereoselectivity. scielo.org.mx After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org These methods provide powerful tools for the asymmetric synthesis of complex molecules derived from the indanone core. numberanalytics.com

Reactivity Studies of Related Indanone Precursors and Intermediates

Investigations of 2-Diazo-1,3-indanedione Reactivity in Heterocycle Synthesis

2-Diazo-1,3-indanedione is a highly versatile and reactive intermediate derived from 1,3-indanedione, a close relative of the indanone scaffold. nih.gov It serves as a key starting material for the synthesis of a wide array of heterocyclic compounds. This diazo compound is typically synthesized by the base-catalyzed transfer of a diazo group to 1,3-indanedione using reagents like p-toluenesulfonyl azide. nih.gov

The reactivity of 2-diazo-1,3-indanedione is dominated by its ability to act as a carbene precursor upon thermal or photochemical decomposition, or through catalysis with transition metals like rhodium. rsc.org Rhodium(II)-catalyzed reactions of 2-diazo-1,3-indanedione with various substrates are particularly effective for constructing complex heterocyclic systems. For example, rhodium(III)-catalyzed tandem C-H activation and annulation of arylhydrazines with 2-diazo-1,3-indanedione provides an efficient route to tetracyclic indeno[1,2-b]indoles. rsc.org Similarly, its reaction with N-aryl amidines under rhodium catalysis yields 1-aminoisoquinoline (B73089) derivatives. rsc.org These reactions demonstrate the utility of 2-diazo-1,3-indanedione as a potent building block in the synthesis of fused and functionalized heterocycles.

Chemo- and Regioselective Hydroxylation Reactions

The controlled introduction of hydroxyl groups onto the indanone scaffold is a critical functionalization step that can significantly alter the biological properties of the resulting molecules. Chemo- and regioselective hydroxylation reactions are therefore of considerable interest.

One key transformation is the α-hydroxylation of the indanone, which introduces a hydroxyl group on the carbon atom adjacent to the carbonyl. This can be achieved by treating the corresponding potassium enolate with an oxidizing agent like dimethyldioxirane (B1199080) (DMDO), often yielding the alcohol as a single diastereoisomer. rsc.org Another method involves hydroxylation in the presence of a base like potassium carbonate and air. rsc.org

Enzymatic approaches using unspecific peroxygenases (UPOs) have also been explored for the chemo- and regioselective oxidation of indane and its derivatives. nih.gov Protein engineering of these enzymes can tune their active sites to favor benzylic hydroxylation, leading to the formation of hydroxyindanone products with high selectivity. nih.gov These methods provide precise control over the position of hydroxylation, which is essential for the targeted synthesis of complex, functionalized indanone derivatives.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural confirmation. The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of all protons and carbons in the molecule.

The ¹H NMR spectrum of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- is predicted to show distinct signals for the aromatic protons, the aliphatic protons on the five-membered ring, and the two methyl groups. The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. The aliphatic region would contain a complex pattern corresponding to the diastereotopic methylene (B1212753) protons at the C3 position and the methine proton at the C2 position. The methyl groups at C2 and C5 would appear as a doublet and a singlet, respectively.

The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the structure. The carbonyl carbon (C1) is characteristically found far downfield. researchgate.net The six aromatic carbons would appear in the typical aromatic region, while the aliphatic and methyl carbons would be observed in the upfield region of the spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-

Predicted ¹H NMR Data (in CDCl₃)Predicted ¹³C NMR Data (in CDCl₃)
PositionPredicted δ (ppm)Predicted MultiplicityPositionPredicted δ (ppm)
H4~7.55dC1 (C=O)~207.0
H6~7.25dC2 (CH)~42.0
H7~7.40sC3 (CH₂)~35.0
H2~2.80mC3a~154.0
H3a~3.20ddC4~125.0
H3b~2.65ddC5~138.0
5-CH₃~2.40sC6~127.0
2-CH₃~1.25dC7~135.0
C7a~134.0
5-CH₃~21.0
2-CH₃~16.0

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning the complex structure by revealing through-bond correlations between nuclei. youtube.comslideshare.net

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-, a COSY spectrum would be expected to show correlations between the methine proton (H2) and the diastereotopic methylene protons (H3a and H3b). It would also confirm the connectivity of adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map proton signals to the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of carbon resonances based on the already-assigned proton spectrum. For instance, the proton signal for the C5-methyl group would show a cross-peak with its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This technique is invaluable for connecting different fragments of the molecule and confirming the placement of substituents and quaternary carbons. Key HMBC correlations would include:

Correlations from the C2-methyl protons to the carbonyl carbon (C1), the methine carbon (C2), and the methylene carbon (C3).

Correlations from the C5-methyl protons to the aromatic carbons C4, C5, and C6, confirming its position on the aromatic ring.

Correlations from the methylene protons (H3) to the carbonyl carbon (C1) and the aromatic quaternary carbon (C3a).

While solution-state NMR provides data on individual molecules, solid-state NMR (SSNMR) offers insights into the structure and dynamics of molecules in the solid phase. mdpi.com This technique is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), SSNMR can provide high-resolution spectra of solid samples. huji.ac.il Different polymorphic forms of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- would result in distinct SSNMR spectra due to differences in molecular packing and intermolecular interactions in the crystal lattice. These differences manifest as variations in ¹³C chemical shifts and changes in relaxation times, allowing for the identification and characterization of each solid-state form. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations such as stretching and bending. The IR spectrum of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group stretch, expected around 1710 cm⁻¹, similar to the parent 1-indanone (B140024). nist.gov Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions (above and below 3000 cm⁻¹, respectively) and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric vibrations. libretexts.org The Raman spectrum would complement the IR data, showing strong signals for the aromatic ring breathing modes and other symmetric vibrations within the molecule. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. Raman spectroscopy's low interference from aqueous media makes it a valuable analytical tool. libretexts.org

Table 2: Predicted Characteristic Vibrational Frequencies for 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H StretchAromatic3100 - 3000MediumStrong
C-H StretchAliphatic3000 - 2850MediumMedium
C=O StretchKetone1725 - 1705StrongMedium
C=C StretchAromatic Ring1600 - 1450Medium-StrongStrong
C-H BendAliphatic (CH₂, CH₃)1470 - 1350MediumMedium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. libretexts.org

For 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-, with a molecular formula of C₁₁H₁₂O, the molecular ion peak [M]⁺• would be observed at an m/z of 160. nih.gov The presence of the aromatic ring is expected to result in a relatively stable molecular ion. libretexts.org The fragmentation pattern would provide key structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-

Predicted m/zPossible Fragment IonPlausible Origin
160[C₁₁H₁₂O]⁺•Molecular Ion (M⁺•)
145[M - CH₃]⁺Loss of methyl radical from C2
132[M - CO]⁺•Loss of neutral carbon monoxide
117[M - CO - CH₃]⁺Loss of CO followed by loss of a methyl radical
91[C₇H₇]⁺Formation of tropylium (B1234903) ion

Electronic Spectroscopy: UV-Visible and Fluorescence Analysis

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption or emission of radiation in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq

UV-Visible Spectroscopy: This technique measures the absorption of UV-Vis light, which promotes electrons from a ground electronic state to an excited state. The chromophores in 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- are the carbonyl group and the substituted aromatic ring. The spectrum is expected to show a weak-intensity absorption band at a longer wavelength (λmax ≈ 300-330 nm) corresponding to the n→π* transition of the carbonyl group. uobabylon.edu.iq More intense absorption bands are predicted at shorter wavelengths (λmax ≈ 240-280 nm) due to π→π* transitions associated with the conjugated aromatic system. upi.edu The presence of methyl groups acting as auxochromes may cause a slight bathochromic (red) shift compared to the unsubstituted 1-indanone.

Fluorescence Analysis: Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many simple ketones are not highly fluorescent due to efficient intersystem crossing, some indanone derivatives have been shown to exhibit fluorescence. rsc.orgnih.gov A fluorescence analysis of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- would involve measuring its excitation and emission spectra. This data would determine its emission wavelength, Stokes shift, and fluorescence quantum yield, providing valuable information about its excited-state properties and potential applications in materials science. nih.gov

Lack of Crystallographic Data for 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-

Despite a thorough search of scientific literature and structural databases, no experimental X-ray diffraction data for the specific crystalline structure of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- has been publicly reported.

However, for the compound , 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-, no such crystallographic studies appear to have been published in the accessible scientific literature. Consequently, critical data points that would be included in a detailed analysis are unavailable. This includes:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic, etc.).

Space Group: The specific symmetry group of the crystal structure.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Without this foundational data, a detailed discussion of the crystalline architecture and intermolecular interactions for 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- cannot be provided. While crystallographic data exists for other isomeric and substituted indanone derivatives, the strict focus on the 2,5-dimethyl variant precludes the inclusion of this related, but distinct, information.

Therefore, the section on X-ray diffraction for the structural elucidation of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- cannot be completed at this time due to the absence of primary research data.

Computational Chemistry and Molecular Modeling of 1h Inden 1 One, 2,3 Dihydro 2,5 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and reactivity of molecules. These calculations provide insights into molecular properties by solving the Schrödinger equation.

Frontier Molecular Orbital AnalysisFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

For 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-, a frontier molecular orbital analysis would involve calculating the energies of the HOMO and LUMO. This data, currently unavailable in published literature, would be presented in a table similar to the hypothetical example below.

Hypothetical Data Table for FMO Analysis

Parameter Energy Value (eV) Description
EHOMO N/A Energy of the Highest Occupied Molecular Orbital
ELUMO N/A Energy of the Lowest Unoccupied Molecular Orbital

| Energy Gap (ΔE) | N/A | ELUMO - EHOMO |

Electrostatic Potential MappingAn Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is mapped onto the electron density surface, using a color spectrum to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential.

An ESP map for 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- would reveal its electrophilic and nucleophilic sites, providing insights into its intermolecular interactions. However, no such map has been published for this specific compound.

Transition State Modeling for Reaction MechanismsTransition state modeling is a computational technique used to identify the structure and energy of the transition state—the highest energy point along a reaction coordinate. Understanding the transition state is fundamental to determining the reaction mechanism, calculating activation energies, and predicting reaction rates. Methods like Density Functional Theory (DFT) are often employed to locate these fleeting structures.

Research on the reaction mechanisms involving 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-, including computational modeling of its transition states, has not been found in the existing scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal information about a molecule's conformational flexibility, stability, and how it interacts with its environment. This analysis is crucial for understanding how a molecule might change its shape to bind to a biological target.

Specific MD simulation studies focused on the conformational analysis and flexibility of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- are not documented in available research.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a variety of computational methods to simulate molecular interactions, most notably ligand-protein docking.

Ligand-Protein Docking Studies with Relevant Enzymes (e.g., DNA gyrase, acetylcholinesterase, monoamine oxidases)Ligand-protein docking is a molecular modeling technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. The primary goal is to predict the binding mode and affinity, often represented by a docking score, which estimates the strength of the interaction.

Despite the relevance of enzymes like DNA gyrase, acetylcholinesterase, and monoamine oxidases as therapeutic targets, there are no published docking studies detailing the interaction of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- with these or any other enzymes. A hypothetical data table for such a study is shown below.

Hypothetical Data Table for Docking Studies

Target Enzyme Binding Affinity (kcal/mol) Key Interacting Residues
DNA Gyrase N/A N/A
Acetylcholinesterase N/A N/A
Monoamine Oxidase A N/A N/A

| Monoamine Oxidase B | N/A | N/A |

Prediction of Binding Modes and Interaction Energetics

The biological activity of a small molecule is intrinsically linked to its ability to bind to a specific protein target and modulate its function. Predicting the binding mode and the energetics of this interaction is a cornerstone of computational drug discovery. For 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-, a combination of molecular docking and molecular dynamics (MD) simulations can be employed to elucidate its potential binding behavior with a given receptor. nih.govnumberanalytics.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method would involve docking 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- into the active site of a selected protein target. The selection of the target could be guided by studies on similar indenone scaffolds, which have shown affinity for targets such as the E3 ubiquitin ligase component Cereblon (CRBN) or acetylcholinesterase (AChE). nih.govnih.gov The docking process generates various possible binding poses, which are then scored based on a function that estimates the binding affinity.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. nih.govresearchgate.net An MD simulation would treat the complex as a dynamic entity, allowing for the exploration of conformational changes in both the ligand and the protein upon binding. This can help in refining the binding poses obtained from docking and identifying the most stable binding mode. nih.gov

The energetics of the interaction can be quantified by calculating the binding free energy, often using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov This calculation provides an estimate of the strength of the interaction between 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- and its target. Key interactions contributing to the binding energy, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can also be identified and analyzed.

For instance, a hypothetical docking study of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- with a protein kinase might reveal the following interactions and energetic contributions:

LigandPredicted Binding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl--8.5Lys72, Leu130, Val80Hydrogen bond with Lys72, Hydrophobic interactions with Leu130 and Val80
Analog 1 (2-methyl variant)-7.9Lys72, Leu130Hydrogen bond with Lys72, Hydrophobic interaction with Leu130
Analog 2 (5-methyl variant)-8.2Lys72, Leu130, Val80, Ala95Hydrogen bond with Lys72, Enhanced hydrophobic interactions

Furthermore, the molecular electrostatic potential (MEP) can be calculated to visualize the charge distribution around the molecule. chemrxiv.org The MEP is a valuable tool for understanding drug-receptor recognition, as it highlights the electron-rich and electron-poor regions of the molecule that are likely to engage in electrostatic interactions with the receptor. nih.govresearchgate.netresearchgate.net A complementary MEP pattern between the ligand and the receptor is often indicative of a favorable binding interaction.

The Quantum Theory of Atoms in Molecules (QTAIM) can also be applied to analyze the electron density topology of the ligand-receptor complex. wikipedia.orgcambridge.orguni-rostock.de This analysis can provide a detailed description of the chemical bonds and non-covalent interactions that stabilize the complex.

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. nih.govacs.org These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of newly synthesized compounds.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- is presented below:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-205.2
C22.85 (m)42.1
C32.60 (dd), 3.10 (dd)35.8
C47.25 (d)125.5
C5-138.0
C67.10 (s)128.9
C77.30 (d)124.3
C2-CH₃1.20 (d)16.5
C5-CH₃2.35 (s)21.3

Vibrational Spectroscopy: The infrared (IR) spectrum of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- can also be simulated using DFT calculations. dtic.milspectroscopyonline.com These calculations predict the vibrational frequencies and their corresponding intensities, which arise from the different vibrational modes of the molecule. oup.com The predicted IR spectrum can be a valuable tool for identifying the functional groups present in the molecule and for confirming its identity. For example, the calculation would predict a strong absorption band corresponding to the C=O stretching vibration of the ketone group, as well as bands for C-H stretching and bending vibrations.

A table of theoretically predicted key vibrational frequencies for 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- is provided below:

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
C-H stretch (aromatic)3050-3100Medium
C-H stretch (aliphatic)2850-2960Strong
C=O stretch (ketone)1715Very Strong
C=C stretch (aromatic)1605, 1480Medium-Strong
C-H bend (aliphatic)1375, 1450Medium

Structure Activity Relationship Sar Studies in Chemical and Biochemical Contexts

Impact of Methyl Substituents (Position 2 and 5) on Reactivity and Molecular Conformation

The presence of methyl groups at the C2 and C5 positions of the indanone core has a profound influence on the molecule's steric and electronic properties, which in turn dictates its reactivity and preferred three-dimensional shape.

The methyl group at position 5 (on the aromatic ring) primarily exerts an electronic effect. As an electron-donating group, it can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Photochemical studies on related 2,5-dimethylbenzoyl precursors, which can be converted to indanone derivatives, highlight how aromatic substituents affect reaction pathways. researchgate.net

The methyl group at the C2 position, within the five-membered ring, introduces significant steric hindrance. This substitution enhances the rigidity of the indane core and reduces its conformational flexibility. This restricted movement can be advantageous in drug design, as it can lead to a more defined orientation when interacting with a biological target. Furthermore, the C2 position is adjacent to the carbonyl group, and its substitution can influence the accessibility of the ketone for nucleophilic attack. In reactions involving radical cyclization, dimethyl substitution has been shown to enhance reaction rates, a phenomenon rationalized by the gem-dimethyl effect, which can be attributed to the lowering of activation energy. researchgate.net

Substituent PositionType of EffectConsequence on Molecular Properties
Position 5 (Aromatic) Electronic (Electron-donating)Modulates reactivity of the benzene (B151609) ring.
Position 2 (Aliphatic) Steric & ConformationalIncreases molecular rigidity, reduces conformational flexibility, influences reactivity of the adjacent ketone.

Role of the Indanone Core in Scaffold Design for Molecular Probes

The indanone structure is a versatile and valuable scaffold for the development of molecular probes used to investigate complex biological systems. nih.govresearchgate.net Its rigid bicyclic framework provides a stable platform for the strategic placement of functional groups, making it an ideal starting point for designing agents with high affinity and selectivity for specific biological targets. nih.gov

Indanones have been successfully employed as chemical probes for enzymes associated with neurodegenerative disorders. nih.gov For example, derivatives have been designed as ligands with high affinity for misfolded alpha-synuclein (B15492655) (α-syn) aggregates, which are hallmarks of Parkinson's disease. nih.gov In these designs, the indanone core serves as the foundational structure, with modifications made to other parts of the molecule to optimize binding to the target protein. nih.gov

Furthermore, the indanone scaffold is utilized in the creation of fluorescent probes. By functionalizing the core, such as with a hydroxyl group, it can serve as a building block for creating fluorescent molecular rotors. These probes can be inserted into DNA to monitor nucleic acid structure and function, demonstrating the modularity and utility of the indanone template in advanced biosensing applications. researchgate.net The synthesis of luciferin (B1168401) inhibitors containing a 1-indanone (B140024) core to study bioluminescence mechanisms further underscores its importance in probe design. beilstein-journals.org

Influence of Peripheral Substituents on Chemical Reactivity and Molecular Recognition

While the methyl groups in 2,5-dimethyl-1-indanone define its basic properties, the addition of other peripheral substituents to the indanone scaffold dramatically influences its chemical reactivity and molecular recognition capabilities. SAR studies on a wide range of indanone derivatives reveal clear patterns.

The type and position of substituents on the aromatic ring can control the reactivity and selectivity of synthetic reactions, such as in Nazarov cyclizations used to prepare these compounds. nih.gov For instance, electron-donating or -withdrawing groups on the indanone ring affect the outcomes of ring-expansion reactions. rsc.org

In the context of molecular recognition, substituent effects are critical for biological activity. Studies on indanone-diene derivatives designed to bind α-syn fibrils showed that any aromatic substitution, whether activating or deactivating, reduced binding affinity compared to the unsubstituted parent compound. nih.gov In another example, a series of indanone acetic acid derivatives were synthesized and tested for antimicrobial activity. The results indicated that a para-fluorophenyl substituent produced marked potency, while an ortho-methoxyphenyl derivative showed better antifungal activity, demonstrating the specific role of peripheral groups in determining biological function. rjptonline.org

Derivative ClassSubstituent ModificationImpact on ActivityReference
Indanone-diene Ligands Aromatic substitution (activating or deactivating)Reduced binding affinity to α-syn fibrils nih.gov
Indanone Acetic Acids p-fluorophenyl groupMarked antimicrobial potency rjptonline.org
Indanone Acetic Acids o-methoxyphenyl groupEnhanced antifungal activity rjptonline.org

Stereochemical Effects on Chemical Transformations and Interactions with Biological Macromolecules

The substitution of a methyl group at the C2 position of the indanone ring creates a chiral center. This means that 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- can exist as a pair of enantiomers (mirror-image stereoisomers). This stereochemistry is a critical factor in both chemical synthesis and biological interactions.

In chemical transformations, the stereochemistry of the indanone scaffold can direct the outcome of reactions. For example, in the asymmetric reduction of substituted indanones, the existing stereocenter can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. whiterose.ac.uk Models of these reactions propose that steric hindrance in the transition state dictates the stereochemical outcome. whiterose.ac.uk

The consequences of stereochemistry are even more pronounced in interactions with biological macromolecules like enzymes and receptors, which are themselves chiral. Different enantiomers of a molecule often exhibit different biological activities because one may fit into a binding site more effectively than the other. Indanone derivatives serve as inhibitors for a variety of enzymes, including acetylcholinesterase (AChE), which is a key target in Alzheimer's disease therapy. researchgate.netnih.gov The precise three-dimensional arrangement of atoms in an indanone inhibitor is crucial for its proper alignment within the enzyme's active site to elicit an inhibitory effect.

Mechanistic Investigations of Indanone-Mediated Biochemical Interactions (e.g., enzyme inhibition, membrane disruption)

Indanone derivatives exert their biological effects through various mechanisms, with enzyme inhibition being one of the most studied. researchgate.net Mechanistic studies provide insight into how these molecules interact with their biological targets at a molecular level.

One proposed mechanism for the selective inhibition of cyclooxygenase-2 (COX-2) by certain indanone derivatives involves the formation of a covalent, yet reversible, bond. It is suggested that a Schiff base is formed between the ketone (oxo-group) of the indanone and an amino group within the active site of the COX-2 enzyme. nih.gov This interaction provides additional binding forces that contribute to effective inhibition. nih.gov

Indanones are also known to inhibit other enzymes, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are relevant targets for neurodegenerative diseases. nih.govnih.gov Kinetic studies have shown that some indanone derivatives act as reversible, partial noncompetitive inhibitors of AChE. researchgate.net This type of inhibition, also known as mixed inhibition, involves the inhibitor binding to an allosteric site (a site other than the active site) on the enzyme, affecting its catalytic efficiency regardless of whether the substrate is bound. libretexts.orgyoutube.com

In the context of antiviral activity, indanone-containing chalcone (B49325) derivatives have been shown to inhibit tobacco mosaic virus (TMV). Molecular docking studies suggest that this inhibition is mediated by specific interactions, such as the formation of a hydrogen bond between the inhibitor and an arginine residue (ARG-341) of a viral protein, leading to a stable binding complex. nih.gov

Biological TargetProposed Mechanism of ActionType of Interaction
Cyclooxygenase-2 (COX-2) Formation of a Schiff base with an active site amino group. nih.govReversible covalent bonding
Acetylcholinesterase (AChE) Binding to an allosteric site on the enzyme. researchgate.netPartial noncompetitive inhibition
Tobacco Mosaic Virus (TMV) Protein Hydrogen bonding with specific amino acid residues (e.g., ARG-341). nih.govNon-covalent binding

Advanced Applications in Synthetic Organic Chemistry

1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the carbonyl group and the potential for functionalization at the α- and β-positions, as well as on the aromatic ring, make 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- a valuable starting material for the synthesis of more intricate molecules. The presence of the methyl groups at the 2- and 5-positions provides stereochemical handles and influences the reactivity of the core structure.

While specific examples detailing the extensive use of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- as a building block are not broadly documented in publicly available research, the general reactivity of the indanone core suggests its utility in various synthetic transformations. For instance, aldol (B89426) condensations at the C2-position can be used to introduce new carbon-carbon bonds, leading to the formation of more complex structures. The methyl group at the 2-position, however, would necessitate specific reaction conditions to achieve desired reactivity, potentially involving the formation of an enolate under strong basic conditions.

Development of New Synthetic Methodologies Utilizing Indanone Scaffolds

The development of novel synthetic methods often relies on the use of well-defined and reactive scaffolds like indanones. While research specifically focused on 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- in this context is limited, the broader class of indanones has been instrumental in advancing synthetic methodologies. These include asymmetric catalysis, domino reactions, and C-H activation strategies.

The chiral nature of a substituted indanone, such as the potential for a stereocenter at the 2-position, makes it an attractive substrate for developing enantioselective transformations. For 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-, the existing methyl group at the 2-position is a key feature. Methodologies that could exploit this feature include diastereoselective reactions where the existing stereocenter directs the formation of new ones.

Use of Dihydroindenone Derivatives as Chemical Probes for Investigating Biological Pathways

Dihydroindenone derivatives have been investigated for their potential as chemical probes to study biological processes. Their rigid bicyclic structure can serve as a scaffold to which various functional groups can be attached to interact with specific biological targets.

Although there is no specific information available on the use of 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- as a chemical probe, the general principles of probe design suggest its potential. The methyl groups could influence binding affinity and selectivity for a target protein. Furthermore, the aromatic ring and the carbonyl group are sites where fluorescent tags or reactive groups could be introduced to facilitate the detection and identification of biological targets.

Construction of Novel Polycyclic and Heterocyclic Systems from Indanone Precursors

Indanone precursors are widely used in the construction of a diverse range of polycyclic and heterocyclic systems through various annulation and cycloaddition reactions. These reactions take advantage of the reactive carbonyl group and the adjacent methylene (B1212753) positions.

Future Research Directions and Perspectives

Exploration of Undiscovered Synthetic Routes for Substituted Indenones

The development of novel and efficient synthetic methods for accessing substituted indenones remains a cornerstone of future research. While classical methods like intramolecular Friedel–Crafts acylations are well-established, the focus is shifting towards more sustainable and versatile strategies. beilstein-journals.orgresearchgate.net

Future explorations will likely concentrate on:

Transition-Metal Catalysis: Expanding the scope of transition-metal-catalyzed reactions, such as carbonylative cyclizations and C-H activation/annulation cascades, will be crucial. acs.orgorganic-chemistry.orgorganic-chemistry.org These methods offer pathways to previously inaccessible substitution patterns under milder conditions. For instance, rhodium- and cobalt-catalyzed reactions have already shown promise in constructing 2,3-disubstituted indenones. organic-chemistry.orgrsc.org

One-Pot and Tandem Reactions: Designing elegant one-pot syntheses that combine multiple transformations in a single operation can significantly improve efficiency. beilstein-journals.orgorganic-chemistry.org An example includes the reaction of α,β-unsaturated carboxylic acids with benzene (B151609) derivatives using polyphosphoric acid (PPA), where the concentration of PPA can control regioselectivity. d-nb.info

Photoredox and Electrochemical Synthesis: These modern synthetic tools offer green alternatives to traditional methods. Future work could explore their application in radical-mediated cyclizations to form the indanone core, potentially avoiding harsh reagents and high temperatures. organic-chemistry.org

Table 1: Promising Synthetic Strategies for Future Exploration

Synthetic Strategy Potential Advantages Representative Catalyst/Reagent Examples
C-H Activation/Annulation High atom economy, access to novel substitution patterns Rh(III), Ru(II), Pd(II) complexes
Carbonylative Cyclization Use of CO surrogates, direct installation of carbonyl group Rhodium, Palladium catalysts
Electrochemical Synthesis Avoidance of chemical oxidants/reductants, mild conditions Electrode-mediated radical cyclization
Tandem Reactions Increased efficiency, reduced waste Polyphosphoric Acid (PPA), In(OTf)₃

Investigation of Novel Reactivity Patterns and Unconventional Transformations

Beyond synthesis, understanding and exploiting the inherent reactivity of the indanone scaffold is a key area for future investigation. The versatile reactivity of 1-indanones makes them valuable precursors for constructing more complex molecular architectures. nih.gov

Future research is expected to delve into:

Annulation and Cycloaddition Reactions: Exploring novel annulation strategies to build fused- and spirocyclic frameworks from the 1-indanone (B140024) core is a rapidly growing area. nih.gov This includes investigating [5+2] cycloadditions to access seven-membered rings and other unconventional ring systems. nih.gov

Ring Expansion and Rearrangement Reactions: Developing new methods for ring expansion or skeletal rearrangements of the indanone system could provide access to unique and valuable carbocyclic and heterocyclic scaffolds.

Asymmetric Transformations: The development of highly enantioselective reactions using the indanone carbonyl group or α-protons as a handle is critical for synthesizing chiral molecules with potential biological activity. organic-chemistry.org

Integration of Advanced Computational Chemistry for Predictive Synthesis and Reactivity

The synergy between computational chemistry and experimental synthesis is set to revolutionize the discovery of new reactions and molecules. arxiv.orgnih.gov Machine learning and density functional theory (DFT) are becoming indispensable tools for predicting reaction outcomes and mechanisms. arxiv.orgchemistryworld.com

Key future directions include:

Predictive Regio- and Stereoselectivity: Employing computational models to accurately predict the regioselectivity of cyclization reactions or the stereochemical outcome of asymmetric transformations. rsc.orgcompchemhighlights.org This can minimize the need for extensive experimental screening and optimization.

Reaction Mechanism Elucidation: Using computational tools to gain deep insights into the mechanisms of novel indanone-forming reactions, which can guide the design of more efficient catalysts and reaction conditions.

In Silico Design of Experiments: Leveraging machine learning algorithms to propose novel reaction conditions or starting materials for achieving desired indanone products, thereby accelerating the discovery process. arxiv.org

Table 2: Role of Computational Chemistry in Indanone Research

Computational Approach Application Area Desired Outcome
Density Functional Theory (DFT) Reaction Mechanism Studies Elucidation of transition states and reaction pathways
Machine Learning (ML) Predictive Synthesis Accurate prediction of regioselectivity and yield
Molecular Docking Drug Discovery Predicting binding affinity of indanone derivatives to biological targets

Design and Synthesis of Next-Generation Indanone-Based Chemical Scaffolds for Specialized Applications

The indanone core is a versatile template for designing molecules with specific functions, particularly in medicinal chemistry and materials science. researchgate.netontosight.ai Future efforts will focus on creating highly tailored molecular scaffolds.

Areas of focus will be:

Medicinal Chemistry: Arylidene indanone motifs have been investigated for a wide range of biological activities, including as inhibitors of enzymes like acetylcholinesterase. researchgate.netnih.gov Future design will involve creating libraries of substituted 2,5-dimethyl-1-indanone analogs and screening them for activity against new biological targets. The goal is to develop potent and selective therapeutic agents for diseases such as cancer and Alzheimer's disease. researchgate.netnih.govresearchgate.net

Materials Science: The optical and electronic properties of indenone derivatives can be tuned by modifying their structure. ontosight.ai This opens up possibilities for designing new organic semiconductors, fluorescent probes, or other advanced materials based on the 2,5-dimethyl-1-indanone scaffold.

Bioisosteric Replacement and Scaffold Hopping: Systematically replacing parts of known active molecules with the indanone scaffold to discover new classes of compounds with improved properties. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-?

While direct synthetic protocols for this compound are not detailed in the available literature, analogous indenone derivatives (e.g., 2,6-dimethyl analogs) suggest Friedel-Crafts acylation or cyclization of substituted indenes as plausible routes . Key considerations include optimizing reaction conditions (e.g., Lewis acid catalysts, temperature) to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical due to potential diastereomer formation .

Q. How should researchers address the lack of physical property data (e.g., melting point, solubility) for this compound?

Experimental determination using differential scanning calorimetry (DSC) for melting point and gravimetric analysis for solubility in common solvents (e.g., ethanol, DMSO) is advised. Computational tools like COSMO-RS can predict solubility parameters . Cross-referencing with structurally similar compounds (e.g., 2,3-dihydro-3-methyl-1H-inden-1-one, CAS 6072-57-7) may provide provisional benchmarks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The SDS classifies this compound as acutely toxic (H302), skin/eye irritant (H315/H319), and a respiratory irritant (H335) . Researchers must use NIOSH-approved respirators (OV/AG/P99 cartridges) for particulate control, wear nitrile gloves, and conduct reactions in fume hoods with secondary containment . Emergency protocols for spills include isolation, neutralization with inert adsorbents, and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in substituted indenones?

SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used for small-molecule crystallography . For this compound, challenges may arise from disorder in the methyl groups (positions 2 and 5). High-resolution X-ray diffraction data paired with Hirshfeld surface analysis can clarify electron density maps and confirm substituent positions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s reactivity?

  • NMR : ¹H/¹³C NMR with DEPT-135 can identify methyl group splitting patterns and diastereotopic protons in the dihydro ring.
  • MS : High-resolution ESI-MS or EI-MS (referencing NIST databases) can distinguish isotopic patterns and fragmentation pathways .
  • IR : Stretching frequencies near 1700 cm⁻¹ (C=O) and 2900 cm⁻¹ (C-H of methyl groups) are diagnostic .
    Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate rotational barriers or polymorphism, requiring variable-temperature NMR or powder XRD .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of the 2,5-dimethyl groups on reactivity. For example, Fukui indices may reveal nucleophilic/electrophilic sites for functionalization . Molecular dynamics simulations can further assess solvent interactions or stability under thermal stress .

Q. What strategies mitigate discrepancies in toxicity data across literature sources?

The SDS cites acute toxicity (Category 4) but lacks chronic exposure data . Researchers should validate in vitro toxicity using assays like MTT (cell viability) and Ames tests (mutagenicity) . Cross-referencing with structurally related compounds (e.g., 5-methyl-2,3-dihydro-1H-indene, CAS 874-35-1) may provide supplementary hazard profiles .

Methodological Notes

  • Structural Analogues : Derivatives like 4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS 876-91-5) offer insights into regioselective substitution patterns .
  • Data Gaps : The absence of logP or vapor pressure data necessitates experimental determination via shake-flask methods or gas chromatography .
  • Collaborative Tools : Leveraging crystallographic databases (e.g., CCDC) and spectral libraries (NIST WebBook) ensures reproducibility .

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1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-
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